N-[3-(hexyloxy)phenyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[3-(HEXYLOXY)PHENYL]-1,3-DIOXO-2-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a hexyl ether group, a phthalimide core, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(HEXYLOXY)PHENYL]-1,3-DIOXO-2-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the phthalimide core, followed by the introduction of the hexyl ether group and the tetrahydrofuran moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(HEXYLOXY)PHENYL]-1,3-DIOXO-2-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phthalimide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
N-[3-(HEXYLOXY)PHENYL]-1,3-DIOXO-2-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(HEXYLOXY)PHENYL]-1,3-DIOXO-2-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dabigatran Etexilate: A compound with a similar phthalimide core, used as an anticoagulant.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Uniqueness
N-[3-(HEXYLOXY)PHENYL]-1,3-DIOXO-2-[(OXOLAN-2-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H30N2O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(3-hexoxyphenyl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C26H30N2O5/c1-2-3-4-5-13-32-20-9-6-8-19(16-20)27-24(29)18-11-12-22-23(15-18)26(31)28(25(22)30)17-21-10-7-14-33-21/h6,8-9,11-12,15-16,21H,2-5,7,10,13-14,17H2,1H3,(H,27,29) |
InChI Key |
GZQXXIPXSNJEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |
Origin of Product |
United States |
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